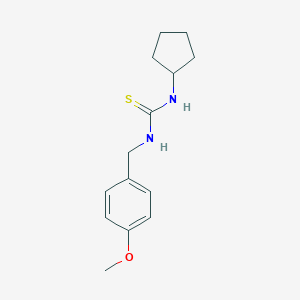
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as SPT or SPTC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. SPTC belongs to the class of sulfonamide-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in animal models.
実験室実験の利点と制限
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC. One area of interest is the development of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to understand the mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC and its potential therapeutic applications in various diseases.
合成法
The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC involves the reaction of 4-aminobenzenesulfonamide with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction yields N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC as a white solid with a melting point of 246-248°C. The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
分子式 |
C16H17N3O2S2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C16H17N3O2S2/c17-23(20,21)15-7-5-14(6-8-15)18-16(22)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,22)(H2,17,20,21) |
InChIキー |
LQIATRCOIMOJJF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)

![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)



